

Indimitecan structure and properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indimitecan

CAS No.: 915360-05-3

Cat. No.: S548624

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Chemical Structure and Properties

The table below summarizes the core chemical and physical properties of **Indimitecan**.

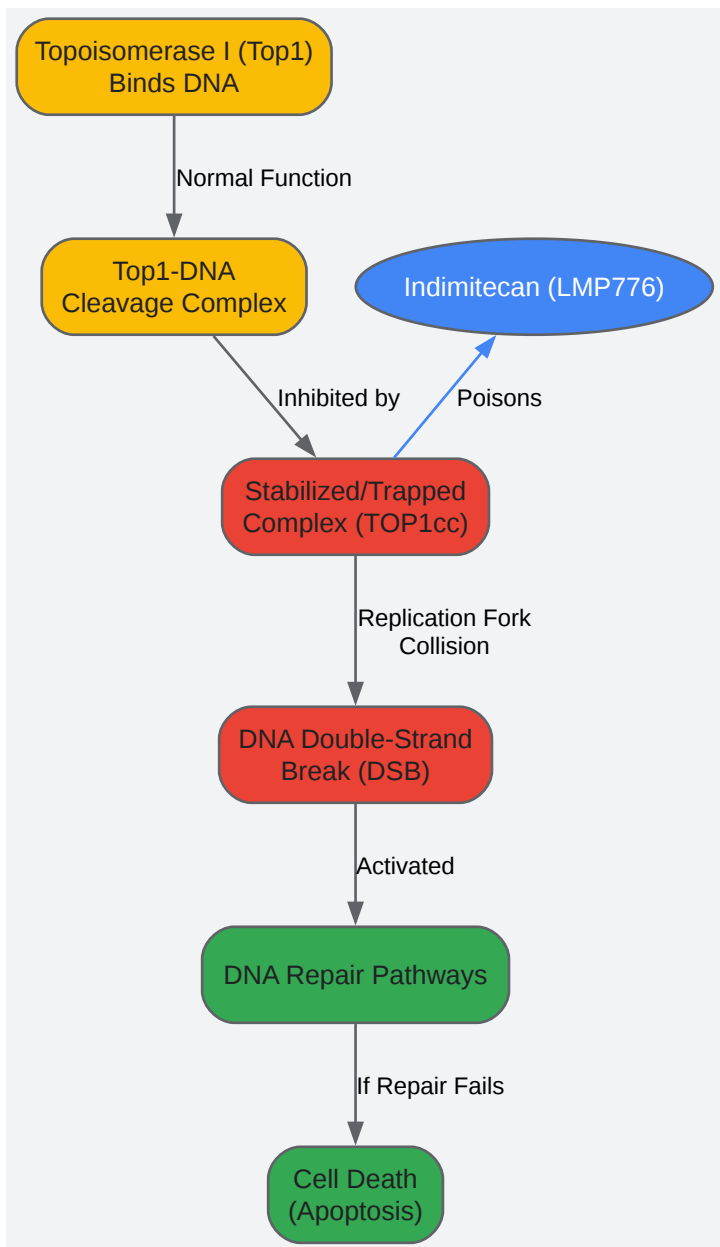
Property Category	Details
Systematic Name	20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{13,18}]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione [1]
Synonyms	LMP776, NSC 725776 [2] [3]
CAS Number	915360-05-3 [2] [4] [1]
Molecular Formula	C ₂₅ H ₂₁ N ₃ O ₆ [2] [4]
Molecular Weight	459.45 g/mol [2] [4]
XLogP	3.25 [4]
Topological Polar Surface Area (TPSA)	93.8 Å ² [4]
Appearance	Brown to black solid [2] [1]

Property Category	Details
Solubility	Soluble in DMSO (~8.33 mg/mL, ~18.13 mM) [2] [1]

Mechanism of Action and Signaling Pathway

Indimitecan is a **topoisomerase I (Top1) poison** [2]. It stabilizes the transient Top1-DNA "cleavage complex" (TOP1cc), preventing DNA relegation. When replication forks collide with these stabilized complexes, they cause irreversible double-strand breaks, leading to apoptotic cell death [5] [6].

The diagram below illustrates this core mechanism and the subsequent cellular response to DNA damage.



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Indimitecan poisons Topoisomerase I, leading to DNA damage and cell death.

Key Quantitative and Experimental Data

In Vitro Antiproliferative Activity

Indimitecan demonstrates potent, nanomolar-level growth inhibition across various human cancer cell lines. The **Mean-Graph Midpoint (MGM)** for growth inhibition across the NCI-60 panel is **0.079 ± 0.023 μM** [2] [4] [1].

Cell Line	Tumor Type	GI ₅₀ (μM)
HCT-116 [2]	Colon Cancer	< 0.01
DU-145 [2]	Prostate Cancer	< 0.01
MCF-7 [2]	Breast Cancer	0.01
SF-539 [2]	CNS Cancer	0.037
OVCAR-3 [2]	Ovarian Cancer	0.085

Biochemical and Cellular Profiling

Assay/Property	Result / Description
Top1 Poisoning	Induces potent DNA cleavage, stabilizing Top1-DNA cleavage complexes [2].
Metabolism	Acts as a substrate for metabolic ketone reductases [2] [4].
Metabolites	Incubation with human liver microsomes produces hydroxylated metabolites that retain high Top1 inhibitory and antiproliferative activity [7].

Clinical Trial Data (Phase I)

A Phase I study established the safety profile and maximum tolerated dose (MTD) of LMP776 in adults with relapsed solid tumors and lymphomas [8].

Parameter	Details
Clinical Identifier	NCT01051635 [3] [8]
Recommended Dosage	12 mg/m ² /day, intravenous (IV), days 1-5 of a 28-day cycle [8]
Dose-Limiting Toxicities (DLTs)	Hypercalcemia, anemia, hyponatremia [8]
Objective Response	No objective responses were observed in the Phase I trial [8]

Experimental Protocols for Researchers

Cell Proliferation Assay (SRB Assay)

This protocol is used to determine the antiproliferative activity (GI₅₀) of **Indimitecan** [2] [4] [1].

- **Cell Lines:** Human cancer cell lines (e.g., HCT-116, MCF-7, DU-145).
- **Compound Preparation:** Prepare a stock solution in DMSO and serially dilute in culture medium. Test a concentration range (e.g., 0-100 µM).
- **Procedure:** Seed cells in 96-well plates. After 24 hours, expose cells to the compound dilutions for a defined incubation period (typically 48-72 hours).
- **Viability Measurement:** Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB). Measure the absorbance of the solubilized dye, which correlates with cellular protein content and cell mass.
- **Data Analysis:** Calculate % growth inhibition relative to untreated controls. The **GI₅₀** is the concentration that causes a 50% reduction in net protein increase.

Top1-Mediated DNA Cleavage Assay

This biochemical assay assesses the compound's ability to poison Top1 and stabilize DNA cleavage complexes [5].

- **DNA Substrate:** A ³²P 3'-end-labeled DNA fragment (e.g., 117-bp).
- **Reaction:** Incubate the DNA fragment with human Top1 enzyme and the test compound at multiple concentrations.
- **Analysis:** Separate the reaction products on high-resolution **20% polyacrylamide denaturing gels**.

- **Scoring:** Visually inspect the gel for the number and intensity of DNA cleavage fragment bands. Score activity semiquantitatively (0 to ++++) by comparing to reference compounds like camptothecin [5].

Research Context and Development Status

- **Advantages over Camptothecins:** **Indimitecan**, as part of the indenoisoquinoline class, offers greater chemical stability, is less affected by certain Top1 resistance mutations and drug efflux pumps, and induces more persistent Top1-DNA cleavage complexes [5] [6] [8].
- **Prodrug Development:** Research is ongoing to develop prodrugs, primarily via esterification of active hydroxylated metabolites, to improve solubility and oral absorption [5] [6].
- **Clinical Status:** Phase I trials for LMP776 have been completed. Another indenoisoquinoline, **LMP744**, has shown a confirmed partial response in a Phase I trial, with correlative tumor biopsy analysis revealing pharmacodynamic changes including increased γ H2AX, pKAP1, RAD51, and cleaved caspase-3 [8].

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